molecular formula C7H13N3O B14902181 N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine

N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B14902181
M. Wt: 155.20 g/mol
InChI Key: USRJPVMTJWMJSX-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine: is an organic compound with a molecular formula of C7H13N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Various amine derivatives depending on the reducing agent and conditions.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the methoxyethyl group.

Scientific Research Applications

N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-p-nitroaniline: Another compound with a methoxyethyl group, used as a stabilizer in propellants.

    N-(2-acetoxyethyl)-p-nitroaniline: Similar to the above but with an acetoxyethyl group, also used in propellant stabilization.

Uniqueness

N-(2-methoxyethyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structure, which combines the pyrazole ring with a methoxyethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C7H13N3O/c1-10-6-7(5-9-10)8-3-4-11-2/h5-6,8H,3-4H2,1-2H3

InChI Key

USRJPVMTJWMJSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCCOC

Origin of Product

United States

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